molecular formula C16H12ClN5O2S B12057489 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-23-4

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12057489
CAS No.: 478256-23-4
M. Wt: 373.8 g/mol
InChI Key: WKMXFBXEHOVTBP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro and chloro groups in the compound may enhance its biological activity.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the triazole ring can bind to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Chloro-3-nitrobenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The presence of both the chloro and nitro groups in 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

CAS No.

478256-23-4

Molecular Formula

C16H12ClN5O2S

Molecular Weight

373.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O2S/c1-10-3-2-4-12(7-10)15-19-20-16(25)21(15)18-9-11-5-6-13(17)14(8-11)22(23)24/h2-9H,1H3,(H,20,25)/b18-9+

InChI Key

WKMXFBXEHOVTBP-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.